molecular formula C15H17N5O B12250206 N-(4-ethoxyphenyl)-9-ethyl-9H-purin-6-amine

N-(4-ethoxyphenyl)-9-ethyl-9H-purin-6-amine

Cat. No.: B12250206
M. Wt: 283.33 g/mol
InChI Key: ATNUDLYJYDMSKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-9-ethyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an ethoxyphenyl group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are known for their diverse applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.

Properties

Molecular Formula

C15H17N5O

Molecular Weight

283.33 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-9-ethylpurin-6-amine

InChI

InChI=1S/C15H17N5O/c1-3-20-10-18-13-14(16-9-17-15(13)20)19-11-5-7-12(8-6-11)21-4-2/h5-10H,3-4H2,1-2H3,(H,16,17,19)

InChI Key

ATNUDLYJYDMSKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-9-ethyl-9H-purin-6-amine typically involves the reaction of 4-ethoxyaniline with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as recrystallization or column chromatography, to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-9-ethyl-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various halogenating agents in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated purine derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-9-ethyl-9H-purin-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include the inhibition of kinase activity and the disruption of purine metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Unlike phenacetin, which is primarily used for its analgesic effects, this compound is explored for its potential in antiviral and anticancer therapies. Additionally, its structural similarity to etonitazene highlights its potential as a lead compound in the development of novel therapeutics.

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